Cas no 2007919-81-3 (Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate)
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate
- SB22271
- 1-Boc-3-bromo-3-(hydroxymethyl)azetidine
- t-Butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate
- AKOS030628696
- (3-Boc-1-chloro-3-azetidinyl)methanol
- SY099712
- 2007919-81-3
- MFCD29918574
- AS-53328
- CS-0048314
- tert-butyl3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate
- 1-Azetidinecarboxylic acid, 3-bromo-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- P16333
- Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate
-
- MDL: MFCD29918574
- Inchi: 1S/C9H16BrNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6H2,1-3H3
- InChI Key: AFCHOIOACNROFT-UHFFFAOYSA-N
- SMILES: BrC1(CO)CN(C(=O)OC(C)(C)C)C1
Computed Properties
- Exact Mass: 265.03136 g/mol
- Monoisotopic Mass: 265.03136 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 49.8
- Molecular Weight: 266.13
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB486183-1 g |
t-Butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate; . |
2007919-81-3 | 1g |
€240.20 | 2023-06-15 | ||
| abcr | AB486183-5 g |
t-Butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate; . |
2007919-81-3 | 5g |
€636.30 | 2023-06-15 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35045-250mg |
tert-Butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate |
2007919-81-3 | 97% | 250mg |
¥344.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35045-5g |
tert-Butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate |
2007919-81-3 | 97% | 5g |
¥3114.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35045-1g |
tert-Butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate |
2007919-81-3 | 97% | 1g |
¥849.0 | 2024-07-18 | |
| Chemenu | CM426827-1g |
1-Azetidinecarboxylic acid, 3-bromo-3-(hydroxymethyl)-, 1,1-dimethylethyl ester |
2007919-81-3 | 95%+ | 1g |
$139 | 2023-02-02 | |
| Chemenu | CM426827-5g |
1-Azetidinecarboxylic acid, 3-bromo-3-(hydroxymethyl)-, 1,1-dimethylethyl ester |
2007919-81-3 | 95%+ | 5g |
$419 | 2023-02-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE086-200mg |
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate |
2007919-81-3 | 97% | 200mg |
263.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE086-1g |
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate |
2007919-81-3 | 97% | 1g |
1197.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE086-50mg |
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate |
2007919-81-3 | 97% | 50mg |
117.0CNY | 2021-07-15 |
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate Suppliers
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate
Introduction to Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 2007919-81-3)
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate, a compound with the CAS number 2007919-81-3, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of azetidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The structural features of Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate make it a versatile intermediate in synthetic chemistry. The presence of a bromine atom at the 3-position and a hydroxymethyl group at the same position enhances its reactivity, making it a valuable building block for further functionalization. These structural attributes allow for the exploration of various chemical modifications, enabling the synthesis of novel compounds with tailored biological properties.
In recent years, there has been growing interest in azetidine derivatives as pharmacological agents. These compounds have shown promise in various preclinical studies, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies. The unique structural framework of azetidine provides a scaffold that can be modified to target specific biological pathways effectively.
The tert-butyl ester group in Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate serves as a protective group, allowing for selective reactions at other sites on the molecule. This feature is particularly useful in multi-step synthetic routes where regioselectivity is crucial. The ability to manipulate this ester group into other functional moieties opens up numerous possibilities for drug design and development.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Azetidine derivatives, including our compound of interest, have been extensively studied for their potential to interact with biological targets such as enzymes and receptors. The bromine substituent, in particular, facilitates cross-coupling reactions, which are pivotal in constructing complex molecular architectures.
The hydroxymethyl group in Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate offers another point of modification, enabling the introduction of various functional groups through oxidation or reduction reactions. This flexibility is crucial for fine-tuning the pharmacological properties of derived compounds. For instance, converting the hydroxymethyl group into an alcohol or ether can alter the solubility and metabolic stability of the final drug candidate.
In the context of current research, there is a significant focus on developing small-molecule inhibitors that target key enzymes involved in disease pathways. Azetidine derivatives have been identified as potent inhibitors in several enzymatic systems, making them attractive candidates for further investigation. The structural diversity inherent in this class of compounds allows for the optimization of binding affinity and selectivity against therapeutic targets.
The synthesis of Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate involves multi-step organic transformations that highlight its synthetic utility. The bromination and esterification steps are critical in establishing the desired functional groups while maintaining high yields and purity. These synthetic protocols are well-documented and can be adapted for large-scale production if needed.
One notable application of azetidine derivatives is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to disrupt aberrant signaling networks that contribute to disease progression.
The versatility of Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate extends beyond its use as an intermediate in drug synthesis. It also serves as a valuable tool for mechanistic studies, helping researchers understand reaction mechanisms and develop new synthetic strategies. The compound's reactivity allows for detailed investigation into transition states and reaction pathways, contributing to a deeper understanding of organic chemistry principles.
In conclusion, Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 2007919-81-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications for azetidine derivatives, compounds like this will undoubtedly play a crucial role in advancing therapeutic strategies across multiple disease areas.
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